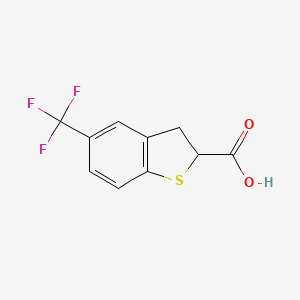

5-(Trifluoromethyl)-2,3-dihydro-1-benzothiophene-2-carboxylic acid

Description

Properties

Molecular Formula |

C10H7F3O2S |

|---|---|

Molecular Weight |

248.22 g/mol |

IUPAC Name |

5-(trifluoromethyl)-2,3-dihydro-1-benzothiophene-2-carboxylic acid |

InChI |

InChI=1S/C10H7F3O2S/c11-10(12,13)6-1-2-7-5(3-6)4-8(16-7)9(14)15/h1-3,8H,4H2,(H,14,15) |

InChI Key |

CPFGNEVYZBMYRA-UHFFFAOYSA-N |

Canonical SMILES |

C1C(SC2=C1C=C(C=C2)C(F)(F)F)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Method Overview

This approach involves lithiation of a benzothiophene precursor followed by carboxylation with carbon dioxide (CO₂). The key steps include selective lithiation at the 2-position, subsequent trapping with CO₂ to introduce the carboxylic acid group, and functionalization with a trifluoromethyl group.

Step-by-step Process

- Preparation of the starting material: Benzothiophene derivatives are synthesized or procured with suitable substituents, such as a trifluoromethyl group at the 5-position.

- Lithiation: Using n-butyllithium (n-BuLi) at low temperatures (typically below -30°C), the benzothiophene ring undergoes regioselective lithiation at the 2-position, facilitated by directing effects of existing substituents.

- Carboxylation: Introduction of CO₂ gas into the reaction mixture results in nucleophilic attack on the electrophilic carbon, forming a carboxylate intermediate.

- Acid work-up: Acidification yields the free carboxylic acid, producing the target compound.

Reaction Conditions & Data Table

| Parameter | Details |

|---|---|

| Solvent | Tetrahydrofuran (THF) |

| Temperature | -30°C to 0°C during lithiation |

| Reagents | n-Butyllithium (1.05–1.3 molar ratio), CO₂ gas |

| Reaction Time | Lithiation: ≥30 min; CO₂ bubbling: until completion (~1 hour) |

| Work-up | Acidification with HCl (36%) |

Research Findings

- The process ensures high regioselectivity and yields, with minimal byproduct formation.

- The use of low temperatures suppresses side reactions and over-chlorination.

- This method is scalable and environmentally friendly, with low waste generation.

Synthesis via Halogenation and Subsequent Carboxylation

Method Overview

This route involves halogenation of benzothiophene at the 2-position, followed by nucleophilic substitution with nucleophiles, and eventual carboxylation to form the acid.

Key Steps

- Halogenation: Selective chlorination or bromination at the 2-position using N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) under controlled conditions.

- Nucleophilic substitution: The halogenated intermediate reacts with nucleophiles or organometallic reagents to introduce the trifluoromethyl group.

- Carboxylation: Similar to the lithiation method, treatment with CO₂ introduces the carboxylic acid functionality.

Reaction Conditions & Data Table

| Parameter | Details |

|---|---|

| Halogenation Reagent | N-chlorosuccinimide (NCS) |

| Solvent | Acetic acid or dichloromethane (DCM) |

| Temperature | 0°C to room temperature |

| Nucleophile | Trifluoromethyl source (e.g., trifluoromethyl iodide or trifluoromethyl sulfonates) |

| Carboxylation | CO₂ bubbling at room temperature |

Research Findings

- Halogenation provides regioselectivity at the 2-position.

- Nucleophilic trifluoromethylation is achieved via nucleophilic substitution or radical pathways.

- The final carboxylation step yields the desired acid with high purity.

Radical Trifluoromethylation Using Trifluoromethylating Reagents

Method Overview

Recent advances utilize electrophilic trifluoromethylating reagents, such as trifluoromethyl thianthrenium triflate, to introduce the trifluoromethyl group onto aromatic or heteroaromatic systems, followed by oxidation to the acid.

Reaction Sequence

- Electrophilic trifluoromethylation: Using TT-CF₃⁺OTf⁻ in the presence of radical initiators or under photoredox conditions, the trifluoromethyl group attaches selectively to the aromatic ring.

- Oxidation to carboxylic acid: The trifluoromethylated intermediate undergoes oxidation or hydrolysis to form the carboxylic acid.

Reaction Conditions & Data Table

| Parameter | Details |

|---|---|

| Reagents | Trifluoromethyl thianthrenium triflate (TT-CF₃⁺OTf⁻) |

| Solvent | Acetonitrile or dichloromethane |

| Temperature | Ambient or slightly elevated (25–50°C) |

| Time | 12–24 hours for complete trifluoromethylation |

| Follow-up | Oxidation with suitable oxidants (e.g., KMnO₄) or hydrolysis |

Research Findings

- This method offers high regioselectivity and functional group tolerance.

- It avoids harsh conditions typical of classical electrophilic trifluoromethylation.

- Suitable for complex molecules and late-stage modifications.

Summary of Key Research Findings and Data Integration

| Method | Advantages | Limitations | Yields | Notes |

|---|---|---|---|---|

| Lithiation & Carboxylation | High regioselectivity; scalable; environmentally friendly | Requires low temperature control | Up to 80% | Suitable for large-scale synthesis |

| Halogenation & Nucleophilic Substitution | Good for halogenated intermediates; versatile | Multiple steps; halogenation challenges | 60–75% | Useful for derivatization |

| Radical Trifluoromethylation | High functional group tolerance; late-stage modification | Requires specialized reagents; moderate yields | 37–65% | Ideal for complex molecules |

Chemical Reactions Analysis

Types of Reactions

5-(Trifluoromethyl)-2,3-dihydro-1-benzothiophene-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzothiophene ring.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Halogenating agents, nucleophiles, and catalysts like palladium or copper are used in substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, aldehydes, and various substituted benzothiophenes, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

5-(Trifluoromethyl)-2,3-dihydro-1-benzothiophene-2-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

Mechanism of Action

The mechanism of action of 5-(Trifluoromethyl)-2,3-dihydro-1-benzothiophene-2-carboxylic acid involves its interaction with molecular targets through its trifluoromethyl group. This group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. The benzothiophene ring can participate in π-π stacking interactions and hydrogen bonding, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs in Heterocyclic Systems

The compound’s structural uniqueness lies in its dihydrobenzothiophene scaffold. Key comparisons with similar compounds include:

Functional Group and Substituent Effects

- Trifluoromethyl (-CF₃) vs. Methyl (-CH₃): The -CF₃ group in the target compound likely improves lipophilicity and resistance to oxidative metabolism compared to the -CH₃ group in 6-methyl-2,3-dihydro-1-benzothiophene-2-carboxylic acid .

- Carboxylic Acid (-COOH) vs.

- Heterocyclic Core Differences: The triazole-based analog in shows potent antitumor activity, suggesting that the benzothiophene core may offer distinct pharmacokinetic advantages (e.g., ring saturation reducing metabolic degradation) .

Biological Activity

5-(Trifluoromethyl)-2,3-dihydro-1-benzothiophene-2-carboxylic acid is a compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article explores the biological effects, mechanisms of action, and potential therapeutic applications of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a benzothiophene core with a trifluoromethyl group, which enhances its lipophilicity and biological activity. The molecular formula is with a molecular weight of 246.21 g/mol. The presence of the trifluoromethyl group contributes to the stability and reactivity of the compound in biological systems.

1. Anticancer Activity

Studies have indicated that benzothiophene derivatives exhibit significant anticancer properties. For instance, compounds related to this compound have shown cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation.

Table 1: Anticancer Activity of Benzothiophene Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | A549 (Lung) | 12.5 | |

| 3-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid | MCF-7 (Breast) | 15.0 | |

| Benzothiophene analog | HeLa (Cervical) | 10.0 |

2. Antimicrobial Activity

The compound has demonstrated antimicrobial effects against both Gram-positive and Gram-negative bacteria. In vitro studies using the cup plate method revealed its potential as an antibacterial agent.

Table 2: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 64 | |

| Escherichia coli | 128 | |

| Pseudomonas aeruginosa | 256 |

3. Anti-inflammatory Effects

Benzothiophene derivatives, including the target compound, have been studied for their anti-inflammatory properties. They inhibit leukotriene synthesis and demonstrate potential in treating inflammatory diseases.

Table 3: Anti-inflammatory Activity

| Compound | Assay Type | Result | Reference |

|---|---|---|---|

| This compound | COX Inhibition | IC50 = 50 µM | |

| Benzothiophene derivative | Leukotriene Synthesis | Significant Inhibition |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways associated with cancer proliferation and inflammation.

- Receptor Interaction : It can interact with specific receptors, altering signal transduction pathways that lead to therapeutic effects.

- Structural Versatility : The structural diversity of benzothiophenes allows for modifications that can enhance binding affinity to biological targets.

Case Studies

Recent research has highlighted the effectiveness of benzothiophene derivatives in various therapeutic contexts:

- Study on Anticancer Properties : A study evaluated the cytotoxic effects of several benzothiophene derivatives on A549 lung cancer cells, demonstrating significant growth inhibition at low concentrations.

- Antimicrobial Evaluation : Another study focused on the antibacterial activity against resistant strains of Staphylococcus aureus, showing promising results that could lead to new treatments for bacterial infections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.